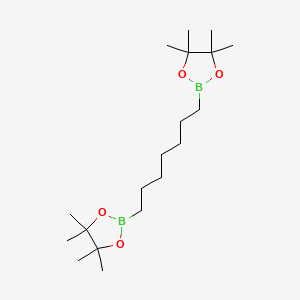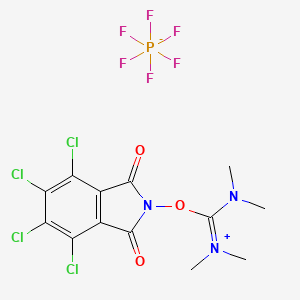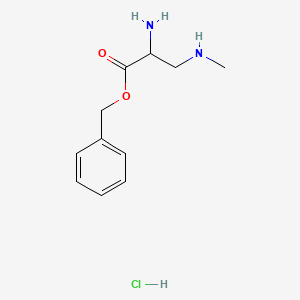
C11H17ClN2O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C11H17ClN2O2 N-Z-1,3-diaminopropane hydrochloride . It is an organic compound that appears as a white or almost white crystalline powder. This compound is soluble in water and various organic solvents such as methanol, ethanol, and dimethyl sulfoxide .
準備方法
Synthetic Routes and Reaction Conditions: N-Z-1,3-diaminopropane hydrochloride can be synthesized by reacting a benzyloxycarbonyl compound with ethylene diamine in the presence of hydrochloric acid . The reaction typically involves the following steps:
Formation of the benzyloxycarbonyl intermediate: This step involves the reaction of benzyl chloroformate with 1,3-diaminopropane.
Hydrochloric acid treatment: The intermediate is then treated with hydrochloric acid to yield N-Z-1,3-diaminopropane hydrochloride.
Industrial Production Methods: Industrial production of N-Z-1,3-diaminopropane hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise temperature and pH control.
化学反応の分析
Types of Reactions: N-Z-1,3-diaminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Z-1,3-diaminopropane hydrochloride has several applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-Z-1,3-diaminopropane hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- N-Carbobenzoxy-1,3-diaminopropane hydrochloride
- N-Carbobenzoxy-1,3-diaminopropane
- N-Benzyl-1,3-diaminopropane hydrochloride
Comparison: N-Z-1,3-diaminopropane hydrochloride is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility and reactivity, making it a valuable intermediate in various synthetic processes. Its ability to form stable crystalline structures also enhances its utility in industrial applications.
特性
IUPAC Name |
benzyl 2-amino-3-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13-7-10(12)11(14)15-8-9-5-3-2-4-6-9;/h2-6,10,13H,7-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYTYVIOWZEHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
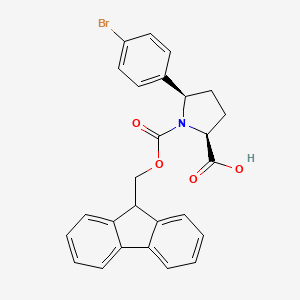
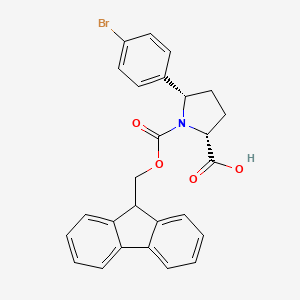
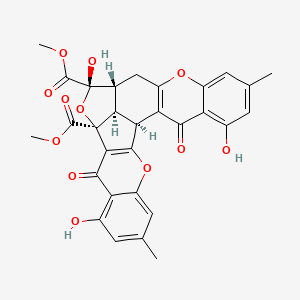

![Ethyl 6-chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylate](/img/structure/B8138125.png)
![6-Chloro-4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]pyridine-3-carboxylic acid](/img/structure/B8138132.png)
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B8138144.png)

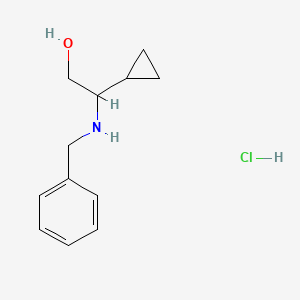
![N-[(4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B8138154.png)
